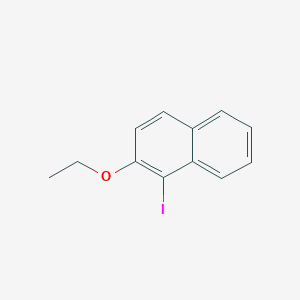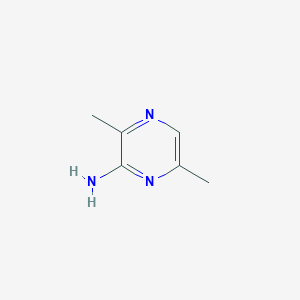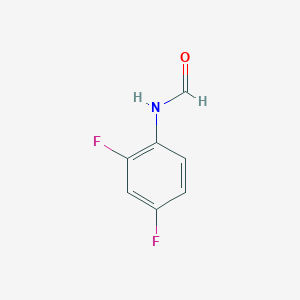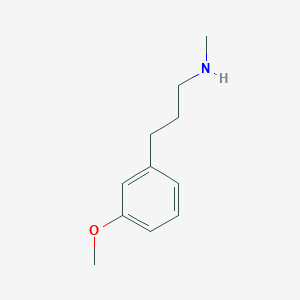![molecular formula C24H16F2N4O4 B175263 2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one CAS No. 1349264-72-7](/img/structure/B175263.png)
2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one is a compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes and pathways involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one in lab experiments is its potent anti-cancer activity against several types of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound in lab experiments is its relatively high cost and low solubility in water.
Zukünftige Richtungen
Several future directions can be explored for 2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one. One of the future directions is to explore the potential of this compound in treating other neurodegenerative diseases such as Huntington's disease. Another future direction is to investigate the potential of this compound in combination with other anti-cancer drugs to enhance its anti-cancer activity. Additionally, further studies can be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Synthesemethoden
Several methods have been used for the synthesis of 2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one. One of the commonly used methods is the reaction of 2,4-difluoroaniline, 5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-pyrazole-3-carboxylic acid, and 2-chloro-6-fluoropyridine-3-carbaldehyde in the presence of a base. This method yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one has been studied for its potential in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1349264-72-7 |
|---|---|
Produktname |
2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one |
Molekularformel |
C24H16F2N4O4 |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
2-(2,4-difluorophenoxy)-5-[2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyrido[1,2-b]pyridazin-6-one |
InChI |
InChI=1S/C24H16F2N4O4/c1-13-27-28-24(33-13)14-3-6-20(32-2)16(11-14)23-18-5-8-22(29-30(18)10-9-19(23)31)34-21-7-4-15(25)12-17(21)26/h3-12H,1-2H3 |
InChI-Schlüssel |
ZJSKOMQNYBBXFV-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)OC)C3=C4C=CC(=NN4C=CC3=O)OC5=C(C=C(C=C5)F)F |
Kanonische SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)OC)C3=C4C=CC(=NN4C=CC3=O)OC5=C(C=C(C=C5)F)F |
Synonyme |
6H-Pyrido[1,2-b]pyridazin-6-one, 2-(2,4-difluorophenoxy)-5-[2-Methoxy-5-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



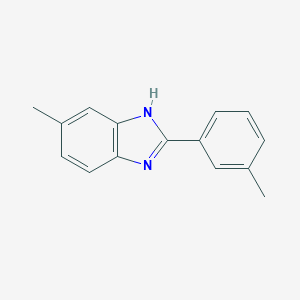

![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)
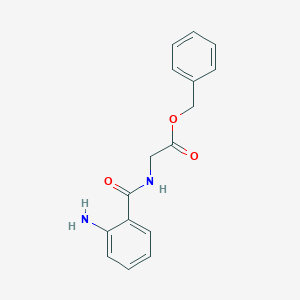


![2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B175209.png)
![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)
